2,5-Dichloroaniline
Overview
Description
2,5-Dichloroaniline is an organic compound with the molecular formula C₆H₃Cl₂NH₂. It is one of the six isomers of dichloroaniline, characterized by the presence of two chlorine atoms at the 2 and 5 positions on the aniline ring. This compound is a colorless solid that is insoluble in water but soluble in organic solvents such as ether, alcohol, and ketones. It is primarily used as an intermediate in the synthesis of dyes and pigments, including Pigment Yellow 10, which is commonly used for yellow road markings .
Mechanism of Action
. The primary targets of 2,5-Dichloroaniline are not explicitly mentioned in the available literature. . .
Mode of Action
As an aniline derivative, it may undergo metabolic activation to form reactive intermediates, which can bind to cellular macromolecules and cause toxicity .
Biochemical Pathways
It’s known that anilines can interfere with the synthesis of heme, a vital component of hemoglobin, by inhibiting the enzyme ferrochelatase .
Pharmacokinetics
As a small, lipophilic molecule, it is likely to be well-absorbed following oral, dermal, or inhalation exposure . It may undergo hepatic metabolism to form various metabolites, some of which could be responsible for its toxicity .
Result of Action
It’s known to be toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility and stability can be affected by pH and temperature . It’s also important to note that this compound is very toxic to aquatic life , indicating that its release into the environment should be minimized.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dichloroaniline can be synthesized through the hydrogenation of 1,4-dichloro-2-nitrobenzene. This process involves the reduction of the nitro group to an amino group under hydrogenation conditions .
Industrial Production Methods: An environmentally friendly alternative to traditional methods is the electrochemical synthesis of this compound. This method involves the cathodic reduction of 2,5-dichloronitrobenzene in a two-phase system, yielding high amounts of the free amine in one step. Optimal conditions include the use of a lead cathode in an aqueous-ethanolic solution of sulfuric acid, with the addition of zinc sulfate to increase yield .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloroaniline undergoes various chemical reactions, including:
Reduction: The compound can be reduced from 2,5-dichloronitrobenzene to this compound.
Substitution: It reacts with 2-hydroxy-1-naphthaldehyde to form N-[2-hydroxy-1-naphthylidene]this compound.
Common Reagents and Conditions:
Oxidation: Potassium dichromate in aqueous hydrochloric acid.
Reduction: Hydrogenation using a lead cathode in an aqueous-ethanolic solution of sulfuric acid.
Substitution: 2-hydroxy-1-naphthaldehyde.
Major Products:
Oxidation: Poly(this compound-co-aniline).
Reduction: this compound.
Substitution: N-[2-hydroxy-1-naphthylidene]this compound.
Scientific Research Applications
2,5-Dichloroaniline has several applications in scientific research:
Comparison with Similar Compounds
2,5-Dichloroaniline is one of six isomers of dichloroaniline, each differing in the positions of the chlorine atoms on the aniline ring. The similar compounds include:
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness: this compound is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and applications. For example, its use in the synthesis of Pigment Yellow 10 highlights its distinct role in industrial applications .
Properties
IUPAC Name |
2,5-dichloroaniline | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYGCQXNNJPXSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
Record name | 2,5-DICHLOROANILINE | |
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DSSTOX Substance ID |
DTXSID6024967 | |
Record name | 2,5-Dichloroaniline | |
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Molecular Weight |
162.01 g/mol | |
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Physical Description |
2,5-dichloroaniline is a brown crystalline solid. (NTP, 1992), Colorless to brown solid; [ICSC] Brown flakes; [MSDSonline], COLOURLESS-TO-BROWN NEEDLE-LIKE CRYSTALS OR FLAKES WITH CHARACTERISTIC ODOUR. | |
Record name | 2,5-DICHLOROANILINE | |
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Boiling Point |
484 °F at 760 mmHg (NTP, 1992), 251 °C | |
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Flash Point |
235 °F (NTP, 1992), 139 °C | |
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Solubility |
less than 1 mg/mL at 72.5 °F (NTP, 1992), Sol in dilute hydrochloric acid, Slightly soluble in water; soluble in ethanol, ethyl ether, banzene, Solubility in water: none | |
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Density |
1.54 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01 | |
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Vapor Density |
Relative vapor density (air = 1): 5.6 | |
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Vapor Pressure |
0.01 [mmHg], Vapor pressure, Pa at 25 °C: | |
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Color/Form |
Light brown or amber-colored crystalline mass, NEEDLES FROM PETROLEUM ETHER | |
CAS No. |
95-82-9 | |
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Melting Point |
120 to 124 °F (NTP, 1992), 50 °C | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of 2,5-dichloroaniline is C6H5Cl2N, and its molecular weight is 162.02 g/mol. []
ANone: Several spectroscopic techniques have been employed to characterize this compound, including:
- Nuclear Quadrupole Resonance (NQR): Provides information about the electronic environment of chlorine atoms within the molecule. [] []
- X-ray diffraction: Reveals the crystal structure and molecular geometry, including bond lengths and angles. []
- Infrared (IR) Spectroscopy: Identifies functional groups and their vibrational modes. [] [] [] [] []
- UV-Visible Spectroscopy: Provides information about electronic transitions within the molecule, particularly useful for studying tautomeric forms. []
- ¹H NMR Spectroscopy: Determines the structure and environment of hydrogen atoms in the molecule. [] [] [] []
- Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the molecule. [] []
ANone: this compound can be synthesized through various methods, including:
- Hydrogenation of 2,5-dichloronitrobenzene: This method commonly employs catalysts like Urushibara nickel catalysts [], self-prepared catalysts [], polymer-stabilized Ru-Pt/γ-Al2O3 bimetallic catalysts [], and Pt/C catalysts under solvent-free conditions. []
- Electrochemical Synthesis: This method provides an alternative approach for producing this compound. [] []
- Diazotization of this compound: This process involves converting this compound to the corresponding diazonium compound and is a key step in synthesizing other valuable compounds like 2,5-dichlorophenol. [] []
ANone: Several factors influence the synthesis, including:
- Catalyst Choice: The type of catalyst significantly impacts activity and selectivity. For instance, bimetallic catalysts like Ru-Pt/γ-Al2O3 exhibit synergistic effects, enhancing both conversion and selectivity compared to monometallic counterparts. []
- Reaction Conditions: Parameters like temperature, pressure, solvent, and reaction time significantly impact yield and selectivity. For example, optimal conditions for hydrogenation using a self-prepared catalyst were determined to be 70-75°C and 0.7-0.8 MPa hydrogen pressure. []
- Additives: The presence of additives like metal cations can impact catalytic activity and selectivity. Studies show that adding Sn4+ to a Ru-Pt/γ-Al2O3 catalytic system significantly improves both the conversion of 2,5-dichloronitrobenzene and the selectivity towards this compound. []
- Dechlorination Inhibitors: During the hydrogenation of 2,5-dichloronitrobenzene, undesired dechlorination can occur. Using appropriate dechlorination inhibitors can effectively increase the selectivity for this compound. []
ANone: this compound serves as a key starting material in various applications, including:
- Synthesis of Dicamba: It acts as a crucial intermediate in the production of dicamba, a widely used herbicide. [] []
- Curing Agent for Polyurethanes: Condensation products of this compound with formaldehyde serve as curing agents in polyurethane production. []
- Moth Repellent: this compound has been investigated as a potential moth repellent. []
- Synthesis of Other Chemicals: It acts as a precursor for synthesizing various other chemicals, including 2,5-dichloro-1,4-phenylenediamine [] and derivatives with potential antimicrobial properties. []
A: Studies have demonstrated the acute toxicity of this compound to zebrafish, with a 96h LC50 of 5.23 mg/L. [] [] Furthermore, exposure of Carassius auratus (crucian carp) to this compound revealed significant impacts on antioxidant enzyme activities, suggesting potential for disrupting oxidative stress responses in aquatic organisms. []
A: While specific details on degradation pathways are limited within the provided research, its presence as a lipophilic organic pollutant in the German Bight [] highlights the importance of understanding its behavior and persistence in the environment. Further research is needed to investigate its degradation pathways, bioaccumulation potential, and long-term ecological effects.
ANone: Several analytical methods are employed for the detection and quantification of this compound:
- High-Performance Liquid Chromatography (HPLC): This technique allows for the separation and quantification of this compound in various matrices. []
- Gas Chromatography (GC): Coupled with appropriate detectors, GC can determine the purity and quantify this compound in reaction mixtures. []
- Spectrophotometry: This method can be used to quantify this compound based on its UV-Visible absorbance properties. []
- Sorption-Chromatographic Determination: This technique can be used for the analysis of this compound in air samples. []
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